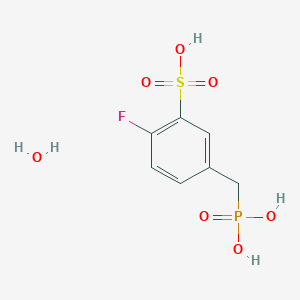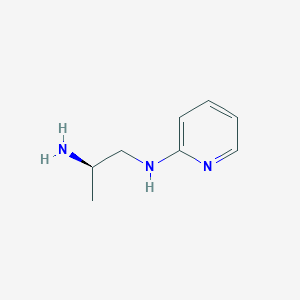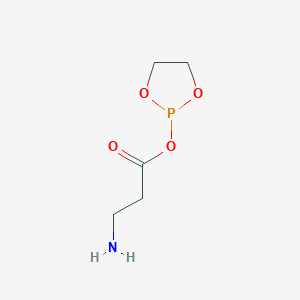
1,3,2-Dioxaphospholan-2-yl beta-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaphospholan-2-yl beta-alaninate is a chemical compound with the molecular formula C5H10NO4P It is a member of the dioxaphospholane family, which are cyclic phosphorus-containing compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphospholan-2-yl beta-alaninate typically involves the reaction of polyfluoroalkyl dichlorophosphates with 1,2- or 1,3-alkanediols in a pyridine-diethyl ether system . This reaction yields 2-polyfluoroalkoxy-1,3,2-dioxaphospholane oxides. The reaction conditions are crucial for the successful synthesis of the compound, with the choice of solvents and temperature playing a significant role.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxaphospholan-2-yl beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different phosphorus-containing products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield dioxaphospholane oxides, while substitution reactions can produce a variety of substituted dioxaphospholane derivatives.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaphospholan-2-yl beta-alaninate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaphospholan-2-yl beta-alaninate involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. These complexes can facilitate various chemical reactions, including oligomerization and polymerization .
Comparación Con Compuestos Similares
1,3,2-Dioxaphospholan-2-yl beta-alaninate can be compared with other similar compounds, such as:
1,3,2-Dioxaphosphorinane: Another cyclic phosphorus-containing compound with similar chemical properties.
1,3,2-Dioxaphospholane: A related compound with a different ring size and substitution pattern.
Phospholane: A simpler phosphorus-containing compound with a five-membered ring.
Propiedades
Número CAS |
192320-00-6 |
|---|---|
Fórmula molecular |
C5H10NO4P |
Peso molecular |
179.11 g/mol |
Nombre IUPAC |
1,3,2-dioxaphospholan-2-yl 3-aminopropanoate |
InChI |
InChI=1S/C5H10NO4P/c6-2-1-5(7)10-11-8-3-4-9-11/h1-4,6H2 |
Clave InChI |
QRJRSNCXMBTTFP-UHFFFAOYSA-N |
SMILES canónico |
C1COP(O1)OC(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12573936.png)
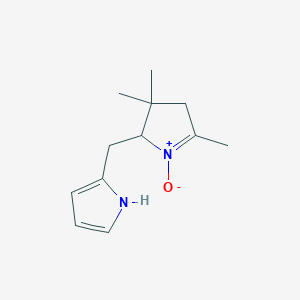
![N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573943.png)
stannane](/img/structure/B12573962.png)

![1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12573968.png)
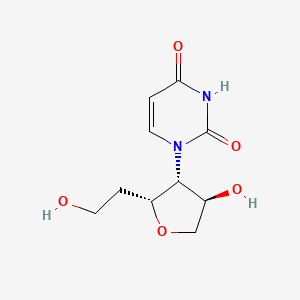
![2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro-](/img/structure/B12573994.png)

